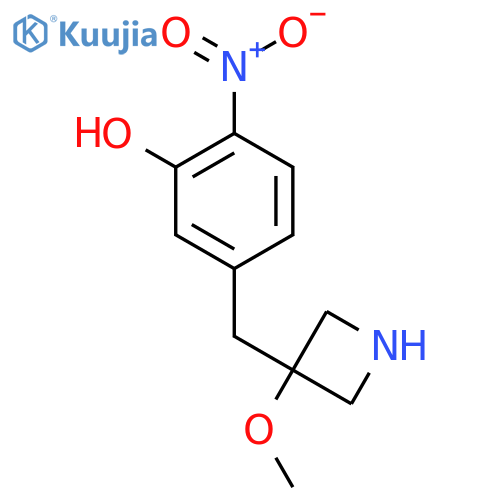

Cas no 2228274-92-6 (5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol)

5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol

- EN300-1815282

- 5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol

- 2228274-92-6

-

- インチ: 1S/C11H14N2O4/c1-17-11(6-12-7-11)5-8-2-3-9(13(15)16)10(14)4-8/h2-4,12,14H,5-7H2,1H3

- InChIKey: MBBMXIQWRXSGOE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CC2C=CC(=C(C=2)O)[N+](=O)[O-])CNC1

計算された属性

- せいみつぶんしりょう: 238.09535693g/mol

- どういたいしつりょう: 238.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815282-0.1g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-1.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 1g |

$1315.0 | 2023-06-02 | ||

| Enamine | EN300-1815282-2.5g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 2.5g |

$2576.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-5.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 5g |

$3812.0 | 2023-06-02 | ||

| Enamine | EN300-1815282-10.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 10g |

$5652.0 | 2023-06-02 | ||

| Enamine | EN300-1815282-1g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-0.25g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-0.05g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-0.5g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1815282-10g |

5-[(3-methoxyazetidin-3-yl)methyl]-2-nitrophenol |

2228274-92-6 | 10g |

$5652.0 | 2023-09-19 |

5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenolに関する追加情報

5-(3-Methoxyazetidin-3-yl)methyl-2-nitrophenol (CAS No: 2228274-92-6)

5-(3-Methoxyazetidin-3-yl)methyl-2-nitrophenol, also known by its CAS number 2228274-92-6, is a complex organic compound with a unique structure that combines a nitrophenol moiety with a methoxyazetidine ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by a nitro group attached to a phenol ring, which is further substituted with a methoxyazetidine group at the 5-position. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

The methoxyazetidine ring, a four-membered ring containing an oxygen atom and a methoxy substituent, plays a crucial role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly as building blocks for bioactive molecules. The nitrophenol group, on the other hand, contributes to the compound's ability to participate in various redox reactions and hydrogen bonding interactions. This makes 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol a promising candidate for applications in drug design and catalysis.

One of the most notable aspects of this compound is its versatility in chemical synthesis. Researchers have explored various methods to synthesize 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to achieve high yields and selectivity, making the compound more accessible for further studies. The synthesis of this compound often involves the use of transition metal catalysts, which have been shown to significantly enhance reaction efficiency.

In terms of biological activity, 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol has demonstrated potential as an antimicrobial agent. Studies conducted in vitro have shown that the compound exhibits inhibitory effects against several bacterial strains, including Escherichia coli and

The chemical stability of 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol is another area of interest for researchers. The compound has been shown to be relatively stable under physiological conditions, which is a desirable trait for potential therapeutic agents. However, its stability can be influenced by factors such as pH and temperature. Recent investigations have focused on understanding the degradation pathways of this compound under different environmental conditions, with the aim of developing strategies to improve its shelf life and bioavailability.

From a materials science perspective, 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol has been explored as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). The presence of multiple functional groups allows for versatile coordination chemistry, making this compound suitable for constructing porous materials with tailored properties. These materials have potential applications in gas storage, catalysis, and sensing technologies.

In conclusion, 5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol (CAS No: 2228274916) is a multifaceted organic compound with significant potential in various scientific domains. Its unique structure enables it to participate in diverse chemical reactions and exhibit interesting biological activities. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

2228274-92-6 (5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol) 関連製品

- 85819-03-0(piperidine-2,4-dicarboxylic acid)

- 2309188-49-4(3-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline)

- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)

- 2418720-91-7(N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide)

- 34967-62-9(2',5'-DICHLORO-3-THIOPHENEACETAMIDE)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

- 1936234-21-7(2-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine)

- 1803830-48-9(2-Hydroxy-4-methylpyridine-6-acetonitrile)

- 941919-67-1(2-chloro-6-fluoro-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylbenzamide)

- 197901-00-1((2s,3s)-2,3-dihydroxybutanedioic Acid; Ethyl (3r)-3-benzylpiperid Ine-3-carboxylate)